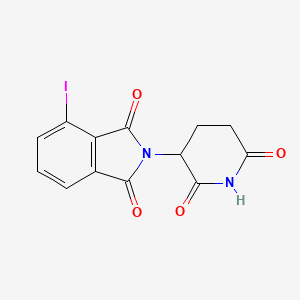

2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-iodoisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDTWULFGNROJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione (Pomalidomide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione, more commonly known as pomalidomide, is a third-generation immunomodulatory drug (IMiD) with significant therapeutic efficacy in multiple myeloma and AIDS-related Kaposi sarcoma.[1][2][3] Its mechanism of action represents a paradigm shift in targeted therapy, moving beyond simple inhibition to induce the degradation of specific cellular proteins. This guide provides a comprehensive technical overview of the core mechanism of pomalidomide, detailing its molecular interactions, downstream cellular consequences, and the methodologies employed to elucidate its activity.

Introduction: The Evolution of a Molecular Glue

Pomalidomide is a chemical analog of thalidomide, a compound with a notorious history but one that has been repurposed for its potent anti-cancer properties.[1][] Pomalidomide exhibits greater potency and a distinct clinical profile compared to its predecessors, thalidomide and lenalidomide.[] It received FDA approval in 2013 for the treatment of patients with relapsed and refractory multiple myeloma.[5][6] The discovery of its mechanism of action has not only clarified the therapeutic effects of IMiDs but has also paved the way for the development of novel therapeutic strategies centered on targeted protein degradation, such as Proteolysis Targeting Chimeras (PROTACs).[][7]

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

The central mechanism of pomalidomide's action is its function as a "molecular glue" that commandeers the cell's own protein disposal machinery to eliminate specific target proteins.[8] This process is mediated through its interaction with the Cullin-4A RING E3 ubiquitin ligase (CRL4) complex, specifically by binding to its substrate receptor, Cereblon (CRBN).[9][10][11][12]

The CRL4^CRBN E3 Ubiquitin Ligase Complex

The CRL4^CRBN complex is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of a significant portion of the cellular proteome. This complex is composed of several proteins:

-

Cullin-4A (CUL4A): A scaffold protein that provides the structural backbone of the complex.[11][12]

-

Regulator of Cullins-1 (Roc1/RBX1): A RING-box protein that recruits the E2 ubiquitin-conjugating enzyme.[12]

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor to the CUL4A scaffold.[11][12]

-

Cereblon (CRBN): The substrate receptor that determines the specificity of the E3 ligase by binding to target proteins.[9][10][13]

Under normal physiological conditions, the CRL4^CRBN complex ubiquitinates its endogenous substrates, marking them for degradation by the 26S proteasome.

Pomalidomide as a Molecular Glue

Pomalidomide binds to a specific pocket on the CRBN protein.[14][15] This binding event induces a conformational change in CRBN, altering its substrate-binding surface.[14] This new conformation creates a novel binding interface that has a high affinity for proteins that are not normally recognized by CRBN. These newly recruited proteins are termed "neosubstrates."[12]

The binding of a neosubstrate to the pomalidomide-CRBN complex brings it into close proximity to the E2 ubiquitin-conjugating enzyme recruited by Roc1. This proximity facilitates the transfer of ubiquitin molecules to the neosubstrate, leading to its polyubiquitination and subsequent degradation by the proteasome.

Key Neosubstrates and Downstream Consequences

The therapeutic effects of pomalidomide are a direct result of the degradation of its specific neosubstrates. The most critical of these are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[16][17][18][19][20]

Degradation of Ikaros (IKZF1) and Aiolos (IKZF3)

IKZF1 and IKZF3 are essential for the survival and proliferation of multiple myeloma cells.[17][18] They act as transcriptional repressors and are involved in lymphocyte development.[20] The degradation of IKZF1 and IKZF3 by pomalidomide leads to two major downstream effects: direct anti-myeloma activity and immunomodulation.

Table 1: Key Neosubstrates of Pomalidomide and their Functions

| Neosubstrate | Normal Function | Consequence of Degradation |

| Ikaros (IKZF1) | Lymphoid transcription factor, essential for B-cell development and survival.[17][20] | Anti-myeloma effects, immunomodulation.[16][17] |

| Aiolos (IKZF3) | Lymphoid transcription factor, involved in B-cell maturation and function.[17][20] | Anti-myeloma effects, immunomodulation.[16][17] |

| SALL4 | Transcription factor involved in embryonic development. | Implicated in the teratogenic effects of thalidomide analogs.[21] |

| ARID2 | Component of the SWI/SNF chromatin remodeling complex. | Contributes to anti-myeloma activity.[22] |

Direct Anti-Myeloma Effects

The degradation of IKZF1 and IKZF3 directly impacts myeloma cell survival through several mechanisms:

-

Downregulation of MYC and IRF4: IKZF1 and IKZF3 are transcriptional activators of the oncogenes MYC and Interferon Regulatory Factor 4 (IRF4), which are critical for myeloma cell survival.[9][20] Their degradation leads to the downregulation of MYC and IRF4, resulting in cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Pomalidomide has been shown to induce programmed cell death in myeloma cells.[]

Immunomodulatory Effects

Pomalidomide enhances the body's anti-tumor immune response through several mechanisms:

-

T-cell and NK-cell Activation: Pomalidomide stimulates the proliferation and cytotoxic activity of T-cells and Natural Killer (NK) cells.[9][23][24][25]

-

Increased Cytokine Production: It enhances the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for an effective anti-tumor immune response.[9][23][26]

-

Inhibition of Pro-inflammatory Cytokines: Paradoxically, pomalidomide also inhibits the production of certain pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) from monocytes, which can contribute to the tumor microenvironment.[9]

Anti-Angiogenic Effects

Pomalidomide inhibits angiogenesis, the formation of new blood vessels that are essential for tumor growth.[1][] It achieves this by downregulating the expression of key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[][23]

Mechanisms of Resistance

Resistance to pomalidomide is a significant clinical challenge. The primary mechanisms of resistance involve alterations in the components of the degradation machinery:

-

Downregulation or Mutation of CRBN: Reduced expression or mutations in the CRBN gene can prevent pomalidomide from binding to its target, thereby abrogating its therapeutic effects.[9][27] Low CRBN expression has been correlated with drug resistance in multiple myeloma.[9]

-

Mutations in Neosubstrates: Mutations in the pomalidomide-binding region of neosubstrates like IKZF1 and IKZF3 can prevent their recognition by the pomalidomide-CRBN complex.

-

Upregulation of Efflux Pumps: Increased expression of drug efflux pumps can reduce the intracellular concentration of pomalidomide.

Experimental Protocols for Studying Pomalidomide's Mechanism

A variety of in vitro and in vivo assays are employed to investigate the mechanism of action of pomalidomide.

Neosubstrate Degradation Assay (Western Blot)

This is a fundamental assay to confirm the degradation of target proteins.

Protocol:

-

Cell Culture: Culture multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) in appropriate media.

-

Treatment: Treat cells with varying concentrations of pomalidomide (typically 0.1-10 µM) for different time points (e.g., 4, 8, 24 hours). Include a DMSO-treated control.

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin).

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

-

Analysis: Quantify band intensities to determine the extent of protein degradation.

Cell Viability Assay

To assess the cytotoxic effects of pomalidomide.

Protocol:

-

Cell Seeding: Seed myeloma cells in a 96-well plate.

-

Treatment: Add serial dilutions of pomalidomide to the wells.

-

Incubation: Incubate the plate for 48-72 hours.

-

Assay: Add a viability reagent (e.g., MTT, CellTiter-Glo) and measure the signal according to the manufacturer's instructions.

-

Analysis: Calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Table 2: Representative IC50 Values of Pomalidomide in Myeloma Cell Lines

| Cell Line | IC50 (µM) | Assay Duration (hours) |

| RPMI-8226 | 8 | 48 |

| OPM2 | 10 | 48 |

| MM.1S | ~0.1 | 72 |

| Note: IC50 values can vary depending on the specific experimental conditions.[28][29] |

T-cell Activation Assay

To measure the immunomodulatory effects of pomalidomide.

Protocol:

-

Co-culture: Co-culture peripheral blood mononuclear cells (PBMCs) or isolated T-cells with myeloma cells in the presence of pomalidomide.

-

Flow Cytometry: After a period of incubation, stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69) and intracellular cytokines (e.g., IFN-γ, IL-2).

-

Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of activated T-cells and cytokine-producing cells.

Conclusion and Future Directions

The elucidation of pomalidomide's mechanism of action as a molecular glue that induces targeted protein degradation has been a landmark discovery in cancer biology and drug development. This understanding has not only provided a rational basis for its clinical use but has also opened up a new therapeutic modality. Future research will likely focus on:

-

Identifying novel neosubstrates: To better understand the full spectrum of pomalidomide's biological effects.

-

Overcoming resistance: Developing strategies to combat resistance, such as combination therapies or next-generation CRBN modulators.

-

Designing novel molecular glues: Creating new small molecules that can target other E3 ligases and induce the degradation of a wider range of disease-causing proteins.

The continued exploration of this fascinating mechanism holds immense promise for the development of more effective and selective therapies for cancer and other diseases.

References

-

Pomalidomide - Wikipedia. Available at: [Link]

-

Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC - NIH. Available at: [Link]

-

Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC. Available at: [Link]

-

What is the mechanism of Pomalidomide? - Patsnap Synapse. Available at: [Link]

-

Structures of cereblon (CRBN)-DDB1-E3 ligase complex. a Domain... - ResearchGate. Available at: [Link]

-

What are the molecular and cellular mechanisms involved in the action of Pomalidomide? | R Discovery. Available at: [Link]

-

Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed. Available at: [Link]

-

Cereblon E3 Ligase Pathway (null) - Gosset. Available at: [Link]

-

Cereblon E3 ligase complex genes are expressed in tissues sensitive to thalidomide in chicken and zebrafish embryos but are unchanged following thalidomide exposure - PubMed. Available at: [Link]

-

CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC. Available at: [Link]

-

Pomalidomide – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. Available at: [Link]

-

Pomalyst (Pomalidomide) for Multiple Myeloma | The IMF. Available at: [Link]

-

Cereblon E3 ligase modulator - Wikipedia. Available at: [Link]

-

Lenalidomide induces degradation of IKZF1 and IKZF3 - ResearchGate. Available at: [Link]

-

Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Available at: [Link]

-

Crystal structure of the SALL4–pomalidomide–cereblon–DDB1 complex - ResearchGate. Available at: [Link]

-

Clinical Trials Using Pomalidomide - NCI - National Cancer Institute. Available at: [Link]

-

IMiD resistance in multiple myeloma: current understanding of the underpinning biology and clinical impact | Blood - ASH Publications. Available at: [Link]

-

Pomalidomide induces ARID2 degradation in multiple myeloma cells a,... - ResearchGate. Available at: [Link]

-

8D81: Cereblon~DDB1 bound to Pomalidomide - RCSB PDB. Available at: [Link]

-

Catchet-MS identifies IKZF1-targeting thalidomide analogues as novel HIV-1 latency reversal agents | Nucleic Acids Research | Oxford Academic. Available at: [Link]

-

Targeted protein degradation using thalidomide and its derivatives - J-Stage. Available at: [Link]

-

Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC - PubMed Central - NIH. Available at: [Link]

-

FDA Approves Pomalidomide (Pomalyst) for Multiple Myeloma - CancerNetwork. Available at: [Link]

-

Pomalyst (Pomalidomide): A New Third-Generation Immunomodulatory Drug for Relapsed and/or Refractory Multiple Myeloma. Available at: [Link]

-

De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Structural Dynamics of the Cereblon Ligand Binding Domain - PMC - PubMed Central. Available at: [Link]

-

Pomalidomide increases immune surface marker expression and immune recognition of oncovirus-infected cells - PMC - NIH. Available at: [Link]

-

Effects of compound 1, Ixazomib and Pomalidomide on cell viability and... - ResearchGate. Available at: [Link]

-

Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC - PubMed Central. Available at: [Link]

-

Pomalidomide reduces the viability of MM cell lines. Cells were... - ResearchGate. Available at: [Link]

-

Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - NIH. Available at: [Link]

Sources

- 1. Pomalidomide - Wikipedia [en.wikipedia.org]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. myeloma.org [myeloma.org]

- 5. cancernetwork.com [cancernetwork.com]

- 6. Pomalyst (Pomalidomide): A New Third-Generation Immunomodulatory Drug for Relapsed and/or Refractory Multiple Myeloma [ahdbonline.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gosset.ai [gosset.ai]

- 11. Cereblon E3 ligase complex genes are expressed in tissues sensitive to thalidomide in chicken and zebrafish embryos but are unchanged following thalidomide exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rcsb.org [rcsb.org]

- 15. Structural Dynamics of the Cereblon Ligand Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. researchgate.net [researchgate.net]

- 18. beyondspringpharma.com [beyondspringpharma.com]

- 19. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 24. Pomalidomide increases immune surface marker expression and immune recognition of oncovirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Multi-omics investigation of the resistance mechanisms of pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-Thalidomide Analogs

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

Thalidomide and its analogs, often termed immunomodulatory drugs (IMiDs), represent a cornerstone in the treatment of various hematological malignancies and inflammatory diseases.[1][2] The therapeutic efficacy and safety profile of these small molecules are intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides a detailed examination of the core physicochemical characteristics of 4-iodo-thalidomide, a halogenated analog of thalidomide. By synthesizing theoretical principles with practical experimental methodologies, we aim to provide researchers and drug developers with the foundational knowledge required to understand and exploit the unique properties of this compound class for future therapeutic innovation.

Introduction: The Rationale for Analog Development

Thalidomide's journey from a notorious teratogen to a vital therapeutic agent is a compelling narrative in medicinal chemistry.[1][3] Its clinical resurgence was driven by the discovery of its potent anti-inflammatory, anti-angiogenic, and immunomodulatory activities.[1] However, the parent molecule suffers from several drawbacks, including poor aqueous solubility, metabolic instability, and significant side effects, which have spurred the development of analogs with improved properties.[1]

The core structure of thalidomide features a phthalimide ring linked to a glutarimide ring, with the latter containing a chiral center that rapidly racemizes under physiological conditions.[4] Chemical modifications, such as the introduction of an amino group in lenalidomide and pomalidomide, have led to significant enhancements in potency and modulation of biological activity.[1] The strategic placement of a halogen atom, such as iodine at the 4-position of the phthalimide ring, represents another avenue for fine-tuning the molecule's properties. Halogenation can profoundly influence lipophilicity, metabolic stability, and binding interactions with the target protein, Cereblon (CRBN).[5] This guide will dissect these critical physicochemical parameters for 4-iodo-thalidomide.

The Central Role of Cereblon (CRBN)

The pleiotropic effects of thalidomide and its analogs are primarily mediated through their binding to Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN^).[6][7][8] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][9] The affinity of an analog for CRBN is a critical determinant of its biological activity.[5][8]

Figure 1. Mechanism of Action for IMiDs.

Molecular Profile and Synthesis Overview

A foundational understanding begins with the molecule's basic identity and synthesis.

-

IUPAC Name: 2-(2,6-dioxopiperidin-3-yl)-4-iodoisoindole-1,3-dione

-

Molecular Formula: C₁₃H₉IN₂O₄

-

Molecular Weight: 384.13 g/mol

The synthesis of thalidomide analogs can be achieved through various routes, often starting from phthalic anhydride and glutamine or glutamic acid derivatives.[10][11] A common strategy involves reacting the appropriately substituted phthalic anhydride (in this case, 3-iodophthalic anhydride) with L-glutamine, followed by a cyclization step to form the glutarimide ring.[10] Solid-phase synthesis techniques have also been developed to facilitate the creation of analog libraries for structure-activity relationship (SAR) studies.[12][13]

Key Physicochemical Properties and Their Determination

The therapeutic potential of any drug candidate is critically dependent on a specific set of physicochemical properties. Here, we detail the most relevant parameters for 4-iodo-thalidomide and the standard methodologies for their assessment.

Solubility

Scientific Rationale: Aqueous solubility is a master variable in drug development. It directly impacts dissolution rate, which is often the rate-limiting step for the absorption of orally administered drugs (as described by the Noyes-Whitney equation). Poor solubility can lead to low and variable bioavailability, hindering clinical development. Thalidomide itself is known for its poor water solubility.[1]

Experimental Protocol: Kinetic Solubility Assay

This high-throughput method provides an early assessment of a compound's solubility under non-equilibrium conditions, mimicking the rapid precipitation that can occur upon dilution of a DMSO stock in aqueous media.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-iodo-thalidomide in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a corresponding 96-well plate containing phosphate-buffered saline (PBS), pH 7.4. The final DMSO concentration must be kept low (e.g., <1%) to minimize co-solvent effects.

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.

-

Clarification: Centrifuge the plate to pellet any precipitated compound.

-

Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Figure 2. Workflow for Kinetic Solubility Assay.

Lipophilicity (LogP / LogD)

Scientific Rationale: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical parameter influencing membrane permeability, plasma protein binding, metabolism, and volume of distribution. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH. Thalidomide is a non-polar molecule with significant lipid solubility, which allows it to cross the placental and blood-brain barriers.[14] Introducing a large, polarizable iodine atom is expected to increase the lipophilicity of the 4-iodo-thalidomide analog compared to the parent compound.

Experimental Protocol: HPLC-Based LogP Determination

This method correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity. It is faster and requires less material than the traditional shake-flask method.

Step-by-Step Methodology:

-

Standard Selection: Choose a set of standard compounds with known LogP values that bracket the expected LogP of the test compound.

-

HPLC Conditions: Use a reverse-phase column (e.g., C18) with an isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Standard Analysis: Inject each standard compound and record its retention time (t_R_).

-

Test Compound Analysis: Inject the 4-iodo-thalidomide analog and record its retention time under the identical HPLC conditions.

-

Calculation:

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R_ - t₀) / t₀, where t₀ is the column dead time.

-

Plot log(k') of the standards against their known LogP values.

-

Perform a linear regression to generate a calibration curve.

-

Interpolate the LogP of the 4-iodo-thalidomide analog using its log(k') value and the calibration curve.

-

Chemical Stability

Scientific Rationale: The chemical stability of a drug molecule under various conditions (e.g., pH, temperature) is crucial for determining its shelf-life, formulation strategy, and behavior in the gastrointestinal tract. The glutarimide ring of thalidomide is susceptible to hydrolysis, especially under basic conditions.[15] The stability of analogs is an important characteristic to evaluate.[15][16]

Experimental Protocol: pH Stability Assay

This assay evaluates the degradation of a compound over time in buffers of different pH values.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers representing physiological pH ranges (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine, and pH 7.4 for blood).

-

Incubation: Add a small aliquot of the compound's DMSO stock solution to each buffer at a defined temperature (e.g., 37°C).

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.

-

Reaction Quenching: Immediately quench the degradation reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Analyze the samples by HPLC-UV or LC-MS to quantify the remaining percentage of the parent compound relative to the T=0 sample.

-

Half-Life Calculation: Plot the natural logarithm of the remaining parent compound percentage against time. The slope of this line can be used to calculate the degradation rate constant (k) and the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Summary of Physicochemical Data

While specific experimental data for 4-iodo-thalidomide is not widely published, we can extrapolate expected trends based on the known properties of thalidomide and the chemical effects of iodination. This table provides a comparative summary.

| Property | Thalidomide | 4-Iodo-Thalidomide (Predicted) | Rationale for Prediction |

| Molecular Weight | 258.23 g/mol [2] | 384.13 g/mol | Addition of one iodine atom (126.9 g/mol ) and subtraction of one hydrogen atom. |

| Aqueous Solubility | Poor[1] | Lower | The significant increase in lipophilicity and molecular weight is expected to decrease aqueous solubility. |

| LogP | ~0.9 | > 2.0 | The iodine atom is highly lipophilic, which will substantially increase the partition coefficient. |

| Chemical Stability | Susceptible to hydrolysis[15] | Similar to Thalidomide | The iodo-substituent on the phthalimide ring is not expected to significantly alter the hydrolysis rate of the distal glutarimide ring. |

| CRBN Binding Affinity | Ki ≈ 8.6 µM[5] | Potentially Higher | Halogenation, particularly fluorination, has been shown to enhance CRBN binding.[5] Iodination may have a similar or even stronger effect due to potential halogen bonding. |

Conclusion and Future Directions

The introduction of an iodine atom at the 4-position of the thalidomide scaffold is a strategic modification that is predicted to significantly alter its physicochemical profile. The primary anticipated changes are a substantial increase in lipophilicity and a corresponding decrease in aqueous solubility. While this may present formulation challenges, the increased lipophilicity could enhance membrane permeability and potentially lead to a different tissue distribution profile.

Crucially, the impact of iodination on CRBN binding affinity is of paramount interest. Enhanced binding could translate to greater potency in degrading neosubstrates like IKZF1 and IKZF3, which would be highly desirable for therapeutic applications. The protocols and principles outlined in this guide provide a robust framework for the empirical determination of these properties. Future work should focus on the precise measurement of these parameters for 4-iodo-thalidomide and related halogenated analogs to build a comprehensive structure-property relationship model, thereby guiding the rational design of the next generation of safer and more effective immunomodulatory drugs.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. wjbphs.com [wjbphs.com]

- 4. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thalidomide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. sphinxsai.com [sphinxsai.com]

- 11. researchgate.net [researchgate.net]

- 12. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 14. youtube.com [youtube.com]

- 15. The enantiomers of the teratogenic thalidomide analogue EM 12. 2. Chemical stability, stereoselectivity of metabolism and renal excretion in the marmoset monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione binding affinity for Cereblon

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione is a thalidomide analog that functions as a modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] Like other immunomodulatory drugs (IMiDs), its mechanism of action is centered on its high-affinity binding to CRBN, a substrate receptor for the Cullin-Ring Ligase 4 (CRL4) complex.[3][4][5] This interaction does not inhibit the ligase but rather acts as a "molecular glue," altering its substrate specificity to induce the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates," which are not native targets of CRBN.[4][6][7] The precise quantification of the binding affinity between this molecule and CRBN is a critical step in drug development, enabling structure-activity relationship (SAR) studies and the optimization of novel protein degraders like PROTACs.[8] This guide provides an in-depth overview of the binding mechanism, a summary of relevant affinity data, and detailed, field-proven protocols for the accurate measurement of this interaction using state-of-the-art biophysical techniques.

Introduction: The Rise of Cereblon Modulators

The discovery of Cereblon (CRBN) as the direct protein target of thalidomide revolutionized our understanding of this infamous drug and paved the way for a new therapeutic paradigm: targeted protein degradation.[4][5][9] CRBN is now understood to be a substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex, a cellular machine that tags proteins for destruction by the proteasome.[3][10][11] Small molecules like thalidomide and its more potent analogs, lenalidomide and pomalidomide, bind directly to CRBN.[12][13] This binding event remodels the substrate-binding surface, enabling the recruitment of neosubstrates such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells.[3][14][15]

This compound is a derivative of this class, designed to explore and potentially enhance these interactions.[1][2] Understanding its binding affinity for CRBN is not merely an academic exercise; it is the foundational data point for assessing its potential as a therapeutic agent or as a CRBN-recruiting ligand in Proteolysis Targeting Chimeras (PROTACs).[8][10]

The Core Interaction: A Molecular Glue Mechanism

The binding of this compound to CRBN is a highly specific interaction mediated primarily by the molecule's glutarimide ring.[4][6] This moiety fits snugly into a hydrophobic pocket on CRBN's thalidomide-binding domain (TBD), often referred to as the "tri-tryptophan pocket."[6] The isoindoline-1,3-dione part of the molecule is solvent-exposed and, together with a remodeled CRBN surface, forms a new binding interface for neosubstrate proteins.[6] This induced proximity between the E3 ligase and the neosubstrate triggers the transfer of ubiquitin chains to the target, marking it for degradation.

Quantitative Analysis of Binding Affinity

The binding affinity is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). While specific, publicly available Kd values for this compound are not prevalent in foundational literature, we can infer its expected affinity range by examining its parent compounds and analogs. The addition of the iodine atom is a common medicinal chemistry strategy to modulate properties like binding affinity and cell permeability.

The table below summarizes reported binding affinities for well-characterized IMiDs, measured using a high-affinity fluorescent probe in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which provides a benchmark for evaluating new analogs.[16]

| Compound | IC50 (nM) for CRBN Binding |

| CC-885 | 0.43 |

| Pomalidomide | 6.4 |

| Lenalidomide | 8.9 |

| (S)-thalidomide | 11.0 |

| Thalidomide (racemic) | 22.4 |

| Avadomide | 44.4 |

| (R)-thalidomide | 200.4 |

| Table 1: Comparative binding affinities of various IMiDs to Cereblon, determined by a TR-FRET assay. Data sourced from Zhang et al., 2021.[16] |

Experimental Protocols for Measuring Binding Affinity

Determining the binding affinity of a small molecule to its protein target is a cornerstone of drug discovery. Several biophysical methods can provide this crucial data, each with its own strengths.[17][18] Here, we detail protocols for three gold-standard techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and a competitive binding assay using TR-FRET.

Isothermal Titration Calorimetry (ITC)

Expertise & Causality: ITC is the gold standard for thermodynamic characterization. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single, label-free experiment.[19][20][21] This level of detail is invaluable because it reveals the forces driving the interaction (e.g., hydrogen bonding vs. hydrophobic effects), guiding rational drug design. The protocol's insistence on precise concentration determination and buffer matching is critical, as ITC is exquisitely sensitive to heat changes from buffer mismatch and dilution, which can confound the true binding signal.[21]

Detailed ITC Protocol:

-

Materials:

-

Purified human CRBN-DDB1 complex (≥95% purity).

-

This compound (≥98% purity).

-

ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC).

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

-

Syringes, tubes, and other standard lab equipment.

-

-

Protein Preparation:

-

Thoroughly dialyze the CRBN protein against the ITC running buffer overnight at 4°C to ensure perfect buffer matching.

-

After dialysis, centrifuge the protein at >14,000 x g for 10 minutes to remove any aggregates.

-

Accurately determine the final protein concentration using a UV-Vis spectrophotometer (A280) with the correct extinction coefficient. A typical concentration for the cell is 10-20 µM.

-

-

Ligand Preparation:

-

Dissolve the compound in the final dialysis buffer to create a concentrated stock (e.g., 10 mM in 100% DMSO).

-

Dilute this stock into the final dialysis buffer to the desired concentration. The final DMSO concentration must be identical in both protein and ligand solutions and should be kept low (<2%).

-

The ligand concentration in the syringe should be 10-20 times that of the protein in the cell (e.g., 150-300 µM).

-

-

Instrument Setup and Titration:

-

Set the experimental temperature (e.g., 25°C).

-

Load the CRBN solution into the sample cell and the ligand solution into the titration syringe.

-

Program the titration sequence: typically a single 0.4 µL initial injection (discarded during analysis) followed by 18-20 injections of 2 µL each.

-

Allow the system to equilibrate thermally before starting the titration.

-

-

Control Experiment:

-

Perform a control titration by injecting the ligand solution into the buffer-filled sample cell. This measures the heat of dilution, which must be subtracted from the main experimental data for accurate analysis.[21]

-

-

Data Analysis:

-

Integrate the peaks from the raw thermogram to generate a binding isotherm (kcal/mol vs. molar ratio).

-

Subtract the heat of dilution data from the binding isotherm.

-

Fit the corrected data to a suitable binding model (e.g., "One Set of Sites") using the instrument's software to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are calculated automatically.

-

Surface Plasmon Resonance (SPR)

Expertise & Causality: SPR is a highly sensitive, label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor chip surface.[22][23] It provides not only the equilibrium affinity (Kd) but also the kinetic rate constants for association (ka) and dissociation (kd). This kinetic information is critical for drug development, as drug-target residence time (related to kd) can be more predictive of in vivo efficacy than affinity alone. The protocol emphasizes the importance of a stable immobilized surface and proper referencing (subtracting the signal from a reference flow cell) to ensure the measured response is due to the specific binding event and not to non-specific binding or buffer effects.[24]

Detailed SPR Protocol:

-

Materials:

-

SPR instrument (e.g., Biacore 8K).

-

Sensor Chip (e.g., CM5).

-

Amine Coupling Kit (EDC, NHS, Ethanolamine).

-

Purified CRBN-DDB1 complex (≥95% purity).

-

This compound (analyte).

-

Running buffer (e.g., HBS-EP+).

-

-

Protein Immobilization (Ligand):

-

Activate the carboxyl groups on the CM5 sensor chip surface with a fresh mixture of EDC/NHS.

-

Inject the CRBN protein (diluted in a low pH buffer like 10 mM Sodium Acetate, pH 5.0) over the activated surface to facilitate covalent immobilization via amine coupling. Aim for an immobilization level that will yield a theoretical Rmax appropriate for the small molecule analyte.

-

Inject ethanolamine to deactivate any remaining active esters on the surface.

-

A reference flow cell should be prepared similarly but without protein immobilization.

-

-

Binding Measurement:

-

Prepare a serial dilution of the compound (analyte) in the running buffer. The concentration range should span from at least 10-fold below to 10-fold above the expected Kd (e.g., 10 nM to 10 µM). Include a buffer-only (zero concentration) sample for double referencing.

-

Inject the analyte solutions over both the CRBN-coupled and reference flow cells for a set association time.

-

Follow with an injection of running buffer to monitor the dissociation phase.

-

If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine) to remove any remaining bound analyte before the next cycle.

-

-

Data Analysis:

-

Process the raw data by subtracting the signal from the reference flow cell and then subtracting the signal from the buffer-only injection (double referencing).

-

The resulting sensorgrams show the binding response over time.

-

Globally fit the sensorgrams from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir for simple interactions) to derive the kinetic parameters ka and kd.

-

The equilibrium dissociation constant (Kd) is calculated as kd/ka. Alternatively, Kd can be determined from a steady-state affinity analysis by plotting the response at equilibrium against the analyte concentration.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Expertise & Causality: TR-FRET is a robust, high-throughput competitive binding assay. It relies on the energy transfer between a donor fluorophore (e.g., on an antibody) and an acceptor fluorophore (on a fluorescent tracer ligand that binds CRBN). When the tracer is bound, FRET occurs. A test compound that binds to the same site will displace the tracer, disrupting FRET and causing a measurable decrease in the signal.[25] This method is less equipment-intensive than ITC or SPR and is highly amenable to screening large compound libraries. The choice of a high-affinity fluorescent tracer is paramount for assay sensitivity, as it sets the lower limit of affinity that can be reliably measured for competing compounds.[16]

Detailed TR-FRET Protocol:

-

Materials:

-

Recombinant His-tagged CRBN-DDB1 complex.

-

Anti-His antibody conjugated to a Terbium (Tb) cryptate (donor).

-

A fluorescently labeled CRBN ligand (tracer), e.g., Cy5-thalidomide.[25]

-

Test compound: this compound.

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

Low-volume 384-well assay plates.

-

A plate reader capable of TR-FRET measurements.

-

-

Assay Procedure:

-

Prepare a serial dilution of the test compound in assay buffer containing a constant, low percentage of DMSO.

-

In each well of the 384-well plate, add the test compound dilution.

-

Add a pre-mixed solution of the His-CRBN/DDB1 complex and the Tb-conjugated anti-His antibody.

-

Add the fluorescent tracer ligand. The concentration of the tracer should be at or near its Kd for CRBN to ensure optimal assay sensitivity.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay (e.g., 60 µs) following excitation.

-

Calculate the TR-FRET ratio (Emission665nm / Emission620nm) * 10,000 for each well.

-

-

Data Analysis:

-

Plot the TR-FRET ratio against the logarithm of the test compound concentration.

-

Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.

-

The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the Kd of the tracer ligand is known.

-

Conclusion and Future Directions

The precise and accurate determination of the binding affinity of this compound to Cereblon is a fundamental prerequisite for its development as a novel therapeutic agent. The methodologies described herein—ITC, SPR, and TR-FRET—provide a robust toolkit for researchers to characterize this critical interaction. ITC offers unparalleled thermodynamic detail, SPR provides essential kinetic insights, and TR-FRET enables high-throughput screening. By employing these techniques, drug development professionals can build comprehensive structure-activity relationships, optimize ligand efficiency, and accelerate the discovery of next-generation molecular glues and PROTACs that leverage the power of the CRBN E3 ligase complex to target previously undruggable proteins.

References

-

Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects... - ResearchGate. Available at: [Link]

-

Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC - NIH. Available at: [Link]

-

Cereblon E3 ligase modulator - Wikipedia. Available at: [Link]

-

Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC - NIH. Available at: [Link]

-

Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Cereblon E3 Ligase Pathway - Gosset. Available at: [Link]

-

Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). - ResearchGate. Available at: [Link]

-

What are some physical methods to determine binding affinity of a protein? - ResearchGate. Available at: [Link]

-

Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. - ResearchGate. Available at: [Link]

-

Protein Ligand Interactions Using Surface Plasmon Resonance - Springer. Available at: [Link]

-

Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - PubMed. Available at: [Link]

-

Protein Ligand Interactions Using Surface Plasmon Resonance - ResearchGate. Available at: [Link]

-

Four Gold Standards for Measuring Ligand-Binding Affinity - FindLight. Available at: [Link]

-

Overview of methods to measure biochemical binding affinity - YouTube. Available at: [Link]

-

Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1... - ResearchGate. Available at: [Link]

-

Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC - PubMed Central. Available at: [Link]

-

Techniques to Measure Binding - Biology LibreTexts. Available at: [Link]

-

Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed. Available at: [Link]

-

Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC - NIH. Available at: [Link]

-

Molecular mechanisms of thalidomide and its derivatives - PMC - NIH. Available at: [Link]

-

Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC - PubMed Central. Available at: [Link]

-

Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC - NIH. Available at: [Link]

-

Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed. Available at: [Link]

-

Binding Affinity Measurement - DocCheck. Available at: [Link]

-

Isothermal Titration Calorimetry of Protein-Protein Interactions - Yale University. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 959150-64-2 | BroadPharm [broadpharm.com]

- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Binding Affinity Measurement - DocCheck [doccheck.com]

- 9. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. gosset.ai [gosset.ai]

- 12. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 13. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. bio.libretexts.org [bio.libretexts.org]

- 20. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 22. researchgate.net [researchgate.net]

- 23. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure of 4-Iodoisoindoline-1,3-dione Derivatives

Introduction: The Significance of Halogenated Phthalimides in Drug Discovery and Materials Science

The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-convulsant, and anti-cancer properties.[1] The introduction of a halogen atom, such as iodine, onto the phthalimide ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and potential for forming specific intermolecular interactions, notably halogen bonding.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and crystal structure analysis of 4-iodoisoindoline-1,3-dione. While a definitive crystal structure for the 4-iodo isomer is not publicly available at the time of this writing, we will present a robust methodology for its synthesis and crystallization. Furthermore, we will leverage the crystallographic data of the closely related 2-(2-iodophenyl)isoindoline-1,3-dione as a detailed case study to illustrate the principles of structural analysis in this class of compounds.

Part 1: Synthesis and Spectroscopic Characterization

The synthesis of 4-iodoisoindoline-1,3-dione can be approached through established methods for phthalimide synthesis, typically involving the condensation of the corresponding phthalic acid or anhydride with an amine source.[2] In this case, the reaction of 4-iodophthalic acid with urea or ammonia serves as a direct route.

Proposed Synthetic Protocol: From 4-Iodophthalic Acid to 4-Iodoisoindoline-1,3-dione

This protocol is based on well-established procedures for the synthesis of phthalimide derivatives from their corresponding acids.

Materials and Reagents:

-

4-Iodophthalic acid

-

Urea

-

High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or sulfolane)

-

Deionized water

-

Ethanol

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-iodophthalic acid and a molar excess of urea (e.g., 2-3 equivalents).

-

Solvent Addition: Add a suitable high-boiling point solvent to the flask to create a slurry.

-

Heating and Reaction: Heat the mixture to a temperature that allows for the decomposition of urea to ammonia and subsequent reaction with the carboxylic acid groups of 4-iodophthalic acid. This is typically in the range of 150-180 °C. Maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold deionized water to precipitate the crude product.

-

Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove any remaining urea and solvent. Further washing with a small amount of cold ethanol can help remove organic impurities.

-

Drying: Dry the crude 4-iodoisoindoline-1,3-dione in a vacuum oven.

Caption: Synthetic workflow for 4-iodoisoindoline-1,3-dione.

Spectroscopic Characterization

Prior to crystallization attempts, it is imperative to confirm the identity and purity of the synthesized 4-iodoisoindoline-1,3-dione using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. Due to the substitution pattern, the protons on the benzene ring will exhibit a specific splitting pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons (typically in the range of 160-180 ppm) and the aromatic carbons.[3][4][5] The carbon atom attached to the iodine will have a chemical shift influenced by the halogen.

Infrared (IR) Spectroscopy:

The IR spectrum should display characteristic absorption bands for the imide functional group. Key expected peaks include:

-

N-H stretching vibration (if unsubstituted on the nitrogen).

-

Symmetric and asymmetric C=O stretching vibrations of the imide group (typically around 1700-1780 cm⁻¹).[6]

Part 2: Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[7] The choice of solvent and crystallization technique is critical.

Recrystallization Protocol for Single Crystal Growth

This protocol outlines a general approach to growing single crystals of 4-iodoisoindoline-1,3-dione suitable for X-ray diffraction.

Solvent Screening:

The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[8] A range of solvents with varying polarities should be screened, such as:

-

Ethanol

-

Methanol

-

Acetone

-

Ethyl acetate

-

Toluene

-

Mixtures of the above solvents

Step-by-Step Crystallization Procedure (Slow Evaporation Method):

-

Preparation of a Saturated Solution: Dissolve the purified 4-iodoisoindoline-1,3-dione in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

-

Filtration: While hot, filter the solution through a pre-warmed filter (e.g., a cotton plug in a pipette) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap that has a small pinhole or cover it with parafilm and poke a few small holes with a needle. This allows for the slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over a period of days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

Caption: General workflow for single crystal growth.

Part 3: X-ray Crystallographic Analysis - A Case Study of 2-(2-Iodophenyl)isoindoline-1,3-dione

As the crystal structure of 4-iodoisoindoline-1,3-dione is not available, we will examine the published crystal structure of its isomer, 2-(2-iodophenyl)isoindoline-1,3-dione, to illustrate the key aspects of the analysis. This provides valuable insights into the expected molecular geometry and intermolecular interactions.

Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected by mounting a suitable crystal on a diffractometer.[9] The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded. This data is then used to solve and refine the crystal structure.

The crystal structure of 2-(2-iodophenyl)isoindoline-1,3-dione was determined using a Stoe IPDS 2 diffractometer with Mo Kα radiation. The structure was solved using direct methods and refined by full-matrix least-squares on F².

Crystallographic Data

The following table summarizes the key crystallographic data for 2-(2-iodophenyl)isoindoline-1,3-dione.

| Parameter | Value |

| Chemical Formula | C₁₄H₈INO₂ |

| Formula Weight | 349.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 11.5318 (5) Å |

| b | 8.0597 (2) Å |

| c | 15.6134 (7) Å |

| α | 90° |

| β | 118.157 (3)° |

| γ | 90° |

| Volume | 1279.42 (9) ų |

| Z | 4 |

| Density (calculated) | 1.812 g/cm³ |

| Absorption Coefficient | 2.50 mm⁻¹ |

| F(000) | 680 |

Data obtained from the Crystallography Open Database.

Molecular Structure and Conformation

The analysis of the crystal structure reveals the precise three-dimensional arrangement of atoms in the molecule. Key features of the 2-(2-iodophenyl)isoindoline-1,3-dione structure include:

-

Planarity: The isoindoline-1,3-dione ring system is nearly planar.

-

Dihedral Angle: The dihedral angle between the isoindole ring and the iodophenyl ring is a critical conformational parameter. In the case of the 2-iodo derivative, this angle is approximately 84.77°.

-

Bond Lengths and Angles: The C-I bond length and the bond lengths and angles within the phthalimide core are consistent with those of other reported phthalimide derivatives.

Intermolecular Interactions and Crystal Packing

A crucial aspect of crystal structure analysis is understanding how molecules are arranged in the crystal lattice. In the case of 2-(2-iodophenyl)isoindoline-1,3-dione, a notable intermolecular interaction is a short I···O contact of 3.068 Å. This distance is shorter than the sum of the van der Waals radii of iodine and oxygen, suggesting a significant halogen bonding interaction. This type of interaction can play a critical role in determining the crystal packing and influencing the material's properties.

Caption: Diagram of halogen bonding in the crystal lattice.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the synthesis, crystallization, and structural analysis of 4-iodoisoindoline-1,3-dione. While the specific crystal structure of the 4-iodo isomer remains to be determined, the methodologies and the case study of a closely related derivative offer a robust starting point for researchers in the field.

The determination of the crystal structure of 4-iodoisoindoline-1,3-dione would be a valuable contribution to the understanding of halogenated phthalimides. It would allow for a direct comparison of the influence of the iodine atom's position on the crystal packing and intermolecular interactions. Such studies are essential for the rational design of new pharmaceutical agents and functional materials based on the versatile isoindoline-1,3-dione scaffold.

References

- 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. (n.d.).

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021, April 13).

- Combination of 1H and 13C NMR Spectroscopy. (n.d.).

-

Synthesis, spectral characterization, single crystal X-ray diffraction, and antimicrobial properties of 1-(4-iodo-1-hydroxynaphthalen-2-yl)ethan-1-one. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications. Retrieved from [Link]

-

Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. (2014, June 27). Chemical Society Reviews. Retrieved from [Link]

- X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.).

-

Single crystal X-ray diffraction. (n.d.). Xtal_chem_group. Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved from [Link]

-

X-Ray Crystallography of Chemical Compounds. (n.d.). PMC. Retrieved from [Link]

-

Crystal structure of 1-ethyl-5-iodoindolin-2-one. (n.d.). PMC. Retrieved from [Link]

-

Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. (n.d.). RJPT. Retrieved from [Link]

- Kalyani Thombre, Arpita Umap, Krishna Gupta, Milind Umekar. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 18(4), 1906-2.

-

Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. (2025, December 30). Journal of the American Chemical Society. Retrieved from [Link]

-

Phthalimides: developments in synthesis and functionalization. (2024, July 19). RSC Publishing. Retrieved from [Link]

-

Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. (2021, August 19). PMC. Retrieved from [Link]

Sources

- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 3. explorationpub.com [explorationpub.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. mdpi.com [mdpi.com]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How To [chem.rochester.edu]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

in vitro evaluation of 2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(2,6-Dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione

Foreword: A Senior Application Scientist's Perspective

The advent of targeted protein degradation (TPD) has marked a paradigm shift in drug discovery, moving beyond simple occupancy-based inhibition to the induced elimination of disease-causing proteins. Within this field, "molecular glues" represent a class of small molecules with profound therapeutic potential. These agents function by inducing novel protein-protein interactions, typically between an E3 ubiquitin ligase and a "neosubstrate," thereby hijacking the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to degrade a target protein.

This compound is a derivative of thalidomide, the archetypal molecular glue.[1][2] Like its parent compound and its more potent analogs (lenalidomide, pomalidomide), it is presumed to modulate the activity of the Cereblon (CRBN) E3 ligase. The iodine atom on the isoindoline-1,3-dione core provides a unique chemical handle and potentially alters its substrate degradation profile, making a thorough in vitro characterization essential.

This guide is structured not as a rigid checklist, but as a logical, cascading workflow. We begin with foundational principles, move to direct target engagement, then to the functional consequences of that engagement, and finally to the resulting cellular phenotypes. Each step is designed to answer a critical question, building a comprehensive and validated profile of the compound's mechanism of action. This is the approach we take in the field to de-risk and advance novel protein degraders.

Section 1: The Foundational Mechanism - Hijacking the CRL4-CRBN E3 Ligase

Before any bench work begins, it is critical to understand the biological machinery our compound intends to manipulate. The core of its activity lies within the Ubiquitin-Proteasome System. Ubiquitylation is a multi-step enzymatic cascade involving E1 (activating), E2 (conjugating), and E3 (ligating) enzymes that tag substrate proteins with ubiquitin for proteasomal degradation.[3]

The specific E3 ligase complex of interest is the Cullin-4A-RING E3 ubiquitin ligase (CRL4) complex, for which Cereblon (CRBN) serves as the substrate receptor.[4] Molecular glues like this compound are not inhibitors; they are modulators. The compound binds to a specific pocket in CRBN, creating a "neomorphic" surface that enhances the affinity for proteins that would not normally be recognized, the so-called neosubstrates.[4][5] This induced proximity allows the E2 enzyme associated with the CRL4 complex to efficiently transfer ubiquitin to the neosubstrate, marking it for destruction.

Caption: Workflow for a quantitative HiBiT-based protein degradation assay.

Experimental Protocol: HiBiT Degradation Assay

Objective: To determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of the test compound for specific neosubstrates.

Materials:

-

Cell lines with endogenous HiBiT knock-in for neosubstrates (e.g., MM.1S-IKZF1-HiBiT, HEK293-GSPT1-HiBiT). [6]* Test compound and controls (e.g., pomalidomide, DMSO).

-

Nano-Glo® HiBiT Lytic Detection System. [5]* White, opaque 96- or 384-well assay plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the HiBiT-tagged cells into the assay plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for a defined period (e.g., 24 hours). Include DMSO as a vehicle control (0% degradation).

-

Assay Reagent Preparation: Equilibrate the Nano-Glo® HiBiT Lytic Buffer and Substrate to room temperature and mix according to the manufacturer's protocol to prepare the detection reagent.

-

Lysis and Detection: Remove the plate from the incubator. Add the prepared detection reagent to each well.

-

Incubation: Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis and signal development.

-

Measurement: Read the luminescent signal on a luminometer.

-

Data Analysis: Normalize the luminescence values to the DMSO control. Plot the normalized values against the log of the compound concentration and fit a four-parameter logistic curve to determine the DC50 and Dmax.

Data Summary: Neosubstrate Degradation Profile

| Neosubstrate (Cell Line) | DC50 (nM) | Dmax (%) |

| IKZF1 (MM.1S) | [Sample Value] | [Sample Value] |

| IKZF3 (MM.1S) | [Sample Value] | [Sample Value] |

| GSPT1 (HEK293) | [Sample Value] | [Sample Value] |

| SALL4 (SK-N-DZ) | [Sample Value] | [Sample Value] |

| CK1α (HEK293) | [Sample Value] | [Sample Value] |

Section 4: Cellular Phenotypic Evaluation

The degradation of key proteins should lead to a measurable biological effect. For compounds targeting neosubstrates like IKZF1/3, which are critical for multiple myeloma cell survival, the expected phenotype is a reduction in cell proliferation or viability. [7]

Core Methodologies for Phenotypic Assessment

-

Cell Viability Assays: These assays measure the overall health of a cell population. Common methods include:

-

Tetrazolium Reduction (MTT/MTS): Metabolically active cells reduce a tetrazolium salt to a colored formazan product. [8] * ATP-Based Luminescence (e.g., CellTiter-Glo®): The amount of ATP is directly proportional to the number of metabolically active cells. This is a highly sensitive and robust method. [8][9]2. Cell Cycle Analysis: Flow cytometry can be used to determine if the compound causes cells to arrest in a specific phase of the cell cycle (e.g., G0/G1 arrest), which often precedes apoptosis. [7]

-

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MM.1S, NCI-H929). [7]* Test compound and controls.

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent. [9]* White, opaque 96-well assay plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed cells into the assay plate and allow them to adhere or stabilize.

-

Compound Treatment: Add a serial dilution of the test compound and incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well. This reagent lyses the cells and contains luciferase and luciferin to generate a luminescent signal from the released ATP. [9]5. Incubation: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the signal.

-

Measurement: Read luminescence on a plate reader.

-

Data Analysis: Normalize the data to DMSO-treated controls and determine the GI50 value by fitting a dose-response curve.

Section 5: Direct Mechanistic Validation - In Vitro Ubiquitination

To definitively prove the compound's mechanism, one must show that it directly promotes the ubiquitination of the neosubstrate by the CRL4-CRBN complex. This is achieved through a fully reconstituted in vitro ubiquitination assay. [3]This assay provides direct evidence of the compound-induced formation of a functional ternary complex that leads to enzymatic activity.

Experimental Workflow: In Vitro Ubiquitination Assay

Caption: Key components and workflow for an in vitro ubiquitination assay.

This assay serves as the ultimate validation of the molecular glue mechanism. A positive result—the appearance of higher molecular weight, poly-ubiquitinated bands of the neosubstrate only in the presence of the compound—provides unequivocal proof of its intended biochemical function.

Conclusion

The requires a systematic and multi-faceted approach. By progressing logically from target binding to functional degradation, cellular phenotype, and finally, direct mechanistic proof, researchers can build a robust data package. This workflow ensures that key questions of potency, selectivity, and mechanism of action are thoroughly addressed, providing the necessary confidence to advance promising new molecular glue degraders toward further development.

References

-

E3 ligase activity assay. (n.d.). Profacgen. Retrieved January 3, 2026, from [Link]

-

Cereblon Binding Assay Kit. (n.d.). BPS Bioscience. Retrieved January 3, 2026, from [Link]

-

In Vitro Analysis of E3 Ubiquitin Ligase Function. (2021). PubMed. Retrieved January 3, 2026, from [Link]

-

Cell Viability Assays: An Overview. (2025). MolecularCloud. Retrieved January 3, 2026, from [Link]

-

Relative binding affinities of CRBN ligands to CRBN in cellular and biochemical assays. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Cell Viability Assays. (n.d.). Creative Bioarray. Retrieved January 3, 2026, from [Link]

-

Cereblon Binding Assay Kit, 79899. (n.d.). Amsbio. Retrieved January 3, 2026, from [Link]

-

Assays Used in vitro to Study Cancer Cell Lines. (2016). ResearchGate. Retrieved January 3, 2026, from [Link]

-

A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]

- Methods for measuring small molecule affinity to cereblon. (n.d.). Google Patents.

-

Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

Molecular glues: new solutions for undruggable proteins. (2024). BMG LABTECH. Retrieved January 3, 2026, from [Link]

-

Direct-to-Biology Enabled Molecular Glue Discovery. (n.d.). Journal of the American Chemical Society. Retrieved January 3, 2026, from [Link]

-

Chasing molecular glue degraders: screening approaches. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]

-

Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores. (2024). PubMed. Retrieved January 3, 2026, from [Link]

-

Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione. (n.d.). lookchem. Retrieved January 3, 2026, from [Link]

-

Thalidomide. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]

-

Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library. (2020). ACS Chemical Biology. Retrieved January 3, 2026, from [Link]

-